6-Chloroquinolin-3-amine
CAS No.: 1051372-60-1
Cat. No.: VC3383996
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1051372-60-1 |
---|---|
Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
IUPAC Name | 6-chloroquinolin-3-amine |
Standard InChI | InChI=1S/C9H7ClN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 |
Standard InChI Key | WYZRXBMUTJXYLD-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(C=C2C=C1Cl)N |
Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Cl)N |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
6-Chloroquinolin-3-amine possesses a well-defined chemical identity with specific molecular parameters that facilitate its identification and characterization in laboratory settings.
Parameter | Value |
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CAS Number | 1051372-60-1 |
MDL Number | MFCD11917897 |
Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
Minimum Purity Specification | 95% |
The compound features a planar quinoline core with chlorine substitution at position 6 and a primary amine group at position 3. This arrangement of functional groups contributes significantly to the compound's reactivity profile and potential for further derivatization .
Physical Properties
While specific physical property data for 6-Chloroquinolin-3-amine is limited in the available literature, general characteristics can be inferred based on similar quinoline derivatives. The compound likely exists as a crystalline solid at room temperature, with moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. Its solubility in aqueous media is expected to be limited due to its aromatic structure, though the presence of the amino group might confer some degree of water solubility through hydrogen bonding.
Synthesis Methods
Related Synthetic Strategies
Insights into potential synthetic routes can be drawn from the preparation of structurally similar compounds. For instance, the synthesis of 4-chloro-6-(crotonamido)quinoline-3-carbonitriles followed by amination provides a potential model for introducing amino groups to chloroquinoline structures . Additionally, cyclization methods developed for preparing intermediates such as 6-acetamido-4-chloroquinoline-3-carbonitrile might be adapted for synthesizing 6-Chloroquinolin-3-amine with appropriate modifications to reaction conditions .
Another potential approach might involve reduction of corresponding nitrile or nitro precursors. This strategy is suggested by the synthesis methods employed for related compounds like 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives, where specific functional group transformations are conducted on the quinoline scaffold .
Chemical Reactivity
Functional Group Reactivity
The reactivity of 6-Chloroquinolin-3-amine is largely determined by the presence of two key functional groups: the primary amine at position 3 and the chlorine atom at position 6. The primary amine group represents a nucleophilic center capable of participating in various reactions including:
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Acylation reactions with acid chlorides or anhydrides
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Condensation reactions with aldehydes or ketones
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Alkylation with appropriate alkylating agents
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Formation of amides, imines, or other nitrogen-containing derivatives
The chlorine atom at position 6 serves as a potential site for nucleophilic aromatic substitution reactions, particularly under catalytic conditions. This reactivity pattern resembles what has been observed in related compounds where halogen atoms on aromatic or heteroaromatic rings can be substituted by various nucleophiles.
Transformations and Derivatives
The compound offers numerous possibilities for chemical transformations, making it valuable in synthetic chemistry. The amine group can be protected, modified, or converted to other functional groups, while the chlorine atom provides opportunities for cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings) under appropriate catalytic conditions. These transformations can lead to more complex molecules with enhanced properties or biological activities.
Biological Activity and Applications
Related Compounds with Established Activity
Insights into the potential applications of 6-Chloroquinolin-3-amine can be derived from structurally related compounds with documented biological activities. For example, 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have demonstrated efficacy as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases . These compounds have shown enhanced activities for inhibiting HER-2 kinase and the growth of HER-2 positive cells.
Research Applications
As a functionalized quinoline derivative, 6-Chloroquinolin-3-amine serves as a valuable building block in medicinal chemistry research. Its structural features make it suitable for:
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Development of kinase inhibitors or other enzyme-targeting compounds
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Creation of compound libraries for high-throughput screening
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Structure-activity relationship studies in drug discovery programs
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Probe development for investigating biological systems
The compound's potential for further functionalization makes it particularly useful in modular synthetic approaches where the quinoline core serves as a scaffold for constructing more complex bioactive molecules.
Hazard Statements | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard statements indicate that appropriate precautions should be taken when working with this compound to prevent adverse effects .
Precautionary Statements | Description |
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P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash thoroughly after handling |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P312 | Call a POISON CENTER/doctor if you feel unwell |
P321 | Specific treatment (see on this label) |
P332+P313 | If skin irritation occurs: Get medical advice/attention |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P362 | Take off contaminated clothing |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
P405 | Store locked up |
P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
These precautionary measures highlight the importance of proper handling, storage, and disposal practices when working with 6-Chloroquinolin-3-amine .
Current Research Status and Future Directions
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